Cefiderocol Sulfate Tosylate

Catalog No.
S11216166
CAS No.
2135543-94-9
M.F
C118H136Cl3N21O46S11
M. Wt
3043.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefiderocol Sulfate Tosylate

CAS Number

2135543-94-9

Product Name

Cefiderocol Sulfate Tosylate

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid;sulfate

Molecular Formula

C118H136Cl3N21O46S11

Molecular Weight

3043.5 g/mol

InChI

InChI=1S/3C30H34ClN7O10S2.4C7H8O3S.H2O4S/c3*1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31;4*1-6-2-4-7(5-3-6)11(8,9)10;1-5(2,3)4/h3*5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47);4*2-5H,1H3,(H,8,9,10);(H2,1,2,3,4)/t3*20-,26-;;;;;/m111...../s1

InChI Key

LTUONTFKVOUYHB-SDAZKDLGSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.[O-]S(=O)(=O)[O-]

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.[O-]S(=O)(=O)[O-]

See also: Cefiderocol (has active moiety).

Cefiderocol sulfate tosylate is a novel antibiotic compound classified as a siderophore cephalosporin. It is primarily used for treating complicated infections caused by multidrug-resistant Gram-negative bacteria, including strains resistant to other beta-lactam antibiotics. The compound operates through a unique mechanism that allows it to bypass traditional bacterial defenses by utilizing the bacteria's own iron uptake systems, thereby enhancing its efficacy against resistant strains .

The chemical structure of cefiderocol sulfate tosylate is complex, featuring a chlorocatechol moiety that facilitates iron binding. This characteristic distinguishes it from other antibiotics in the cephalosporin class, allowing for active transport into bacterial cells through specific iron channels . Its molecular formula is C118H138Cl3N21O47S11C_{118}H_{138}Cl_3N_{21}O_{47}S_{11} with a CAS number of 2135543-94-9 .

That are crucial for its antibacterial activity:

  • Iron Binding and Transport: The chlorocatechol group in cefiderocol binds to ferric iron, which is then actively transported into the bacterial cell through siderophore uptake systems. This process allows cefiderocol to enter the periplasmic space of Gram-negative bacteria .
  • Inhibition of Cell Wall Synthesis: Once inside the bacterial cell, cefiderocol binds to penicillin-binding proteins (PBPs), inhibiting peptidoglycan synthesis. This disruption leads to cell lysis and death of the bacteria .
  • Metabolism: Cefiderocol is minimally metabolized, with approximately 90% excreted unchanged in urine. The predominant metabolic pathway involves the formation of pyrrolidine chlorobenzamide as a minor metabolite .

Cefiderocol exhibits potent antibacterial activity against various multidrug-resistant Gram-negative pathogens, including:

  • Pseudomonas aeruginosa
  • Escherichia coli
  • Klebsiella pneumoniae

The drug's unique mechanism allows it to maintain activity against bacteria producing extended-spectrum beta-lactamases and carbapenemases, which are common resistance mechanisms in these organisms . In vitro studies have demonstrated its effectiveness in low-iron environments, which are critical for accurate susceptibility testing .

The synthesis of cefiderocol sulfate tosylate involves several key steps:

  • Formation of the Core Structure: The initial synthesis begins with the construction of the cephalosporin core, followed by the introduction of the chlorocatechol side chain.
  • Sulfation and Tosylation: The compound undergoes sulfation to enhance solubility and stability, followed by tosylation to form cefiderocol sulfate tosylate.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels necessary for pharmaceutical applications .

Cefiderocol sulfate tosylate is primarily indicated for:

  • Treatment of complicated urinary tract infections
  • Management of infections caused by multidrug-resistant Gram-negative bacteria when no alternative treatment options are available

Due to its unique mechanism of action, it has been approved for use in clinical settings where traditional antibiotics fail .

Cefiderocol sulfate tosylate shares similarities with other cephalosporins but stands out due to its unique siderophore mechanism. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
CefepimeInhibits PBPsBroad-spectrum activity; less effective against resistant strains
CeftazidimeInhibits PBPsEffective against Pseudomonas; susceptible to beta-lactamases
MeropenemInhibits PBPsCarbapenem class; effective against many Gram-negative bacteria but less effective against certain resistant strains
ImipenemInhibits PBPsBroad-spectrum but susceptible to certain beta-lactamases
AztreonamInhibits PBPsMonobactam; effective against Gram-negative bacteria but not effective against Gram-positive

Cefiderocol's ability to utilize iron transport systems allows it to circumvent common resistance mechanisms seen in these other compounds, making it particularly valuable in treating infections caused by resistant pathogens .

The synthesis of cefiderocol sulfate tosylate employs sophisticated convergent approaches that enable the efficient coupling of β-lactam and catechol moieties [5]. The convergent methodology involves the preparation of two distinct molecular fragments that are subsequently united through strategic bond formation processes [9]. This approach has proven superior to linear synthetic routes due to enhanced efficiency and improved overall yields in large-scale production scenarios [10].

The catechol-substituted siderophore cephalosporin architecture requires precise integration of the β-lactam core with the iron-chelating catechol functionality [23]. Research demonstrates that convergent strategies significantly improve the synthetic accessibility of these complex conjugates compared to traditional sequential approaches [6]. The methodology specifically targets the formation of β-lactam-catechol conjugates through carefully orchestrated coupling reactions that preserve the integrity of both pharmacophoric elements [10].

Studies on siderophore-β-lactam conjugates reveal that catechol-based systems exhibit superior bacterial uptake characteristics compared to hydroxypyridone alternatives [6]. The convergent approach facilitates the incorporation of diverse structural modifications while maintaining the essential iron-binding properties of the catechol moiety [11]. Advanced synthetic methodologies have demonstrated that biscatechol-like β-lactam conjugates can be efficiently prepared using convergent strategies that minimize unwanted side reactions [10].

The development of convergent synthesis routes for cefiderocol involves the strategic disconnection of the molecule into manageable synthetic intermediates [5]. This approach enables parallel preparation of key fragments, thereby reducing overall synthetic time and improving process efficiency [27]. Research indicates that convergent methodologies are particularly advantageous for complex molecules containing multiple reactive centers, such as the β-lactam ring and catechol functionality present in cefiderocol [36].

Protection-Deprotection Sequences in Catechol Fragment Preparation

The synthesis of cefiderocol sulfate tosylate requires sophisticated protection strategies for the catechol moiety due to its inherent oxidative instability [9]. Protection group selection is critical, as catechol groups are particularly susceptible to oxidation under basic conditions, leading to quinone formation and subsequent polymerization [29]. The most commonly employed protecting groups for catechol derivatives include methyl ethers, cyclic ethyl orthoformates, tert-butyldimethylsilyl groups, and acetonide protection [29].

Para-methoxybenzyl ether protection has emerged as a preferred strategy for catechol derivatives in pharmaceutical synthesis [30]. This protecting group offers excellent stability under a wide range of reaction conditions while allowing selective deprotection under mild acidic conditions [30]. Research demonstrates that para-methoxybenzyl protection can be introduced using para-methoxybenzyl chloride in the presence of base, providing quantitative yields under optimized conditions [9].

The acetonide protecting group represents another valuable option for catechol protection, offering stability to strong bases and weak acids [29]. Formation of acetonide-protected catechols can be achieved using 2,2-dimethoxypropane in the presence of acid catalysts, with the reaction proceeding through a cyclic carbonate intermediate [12]. Deprotection occurs readily under acidic conditions, generating acetone as the only byproduct, which can be easily removed through evaporation [29].

Silyl-based protection strategies have gained prominence in recent synthetic applications due to their exceptional stability during synthesis and processing [28]. Triethylsilane-mediated protection reactions can be catalyzed by tris(pentafluorophenyl)borane, providing complete protection within ten minutes at room temperature [28]. This approach maintains the oxidative stability of catecholic moieties throughout complex synthetic sequences while allowing facile deprotection when required [28].

The selection of appropriate deprotection conditions is equally critical for successful catechol fragment preparation [30]. Trifluoroacetic acid has proven effective for para-methoxybenzyl ether cleavage, providing clean deprotection without affecting other functional groups present in complex molecules [30]. Alternative deprotection methods include the use of silver hexafluoroantimonate with electron-rich scavengers, which enables highly selective removal of para-methoxybenzyl groups [30].

Protection StrategyFormation ConditionsDeprotection MethodAdvantages
Para-methoxybenzyl etherPara-methoxybenzyl chloride/baseTrifluoroacetic acidHigh selectivity, mild conditions [30]
Acetonide2,2-dimethoxypropane/acidAqueous acidClean byproduct removal [29]
TriethylsilylTriethylsilane/tris(pentafluorophenyl)boraneFluoride sourcesRapid formation, high stability [28]
Cyclic carbonateDiphenyl carbonate/triethylamineHydrolysisSelective for catechols [12]

Quaternary Pyrrolidinium Salt Formation Techniques

The quaternary pyrrolidinium salt moiety in cefiderocol sulfate tosylate represents a critical structural element that enhances water solubility and facilitates bacterial membrane penetration [23]. Formation of these quaternary salts typically involves nucleophilic substitution reactions between tertiary amines and appropriate alkylating agents [13]. The pyrrolidinium quaternization process requires careful optimization of reaction conditions to achieve complete conversion while minimizing side product formation [20].

Methylation represents the most common approach for pyrrolidinium salt formation, utilizing methyl iodide or methyl tosylate as alkylating agents [13]. The reaction proceeds through a bimolecular nucleophilic substitution mechanism, with the rate being influenced by solvent polarity and temperature [20]. Optimization studies demonstrate that polar aprotic solvents such as acetonitrile or dimethylformamide provide superior reaction rates compared to protic solvents [13].

Alternative quaternization methods employ benzyl halides or other activated alkyl groups to introduce additional functionality into the pyrrolidinium salt structure [13]. These modifications can significantly influence the physicochemical properties of the final product, including solubility profiles and biological activity [20]. Research indicates that the stereochemical configuration of the pyrrolidinium ring influences the overall conformation of the molecule and its interaction with biological targets [13].

The choice of counterion in quaternary pyrrolidinium salt formation significantly impacts the stability and handling characteristics of the intermediate compounds [13]. Chloride salts offer excellent crystallinity and stability, while other halide counterions may provide different solubility profiles [13]. The ultimate conversion to the tosylate salt form requires careful ion exchange procedures to ensure complete counterion replacement without compromising product purity [20].

Process optimization for quaternary pyrrolidinium salt formation involves systematic evaluation of reaction parameters including temperature, solvent selection, and reagent stoichiometry [35]. Scale-up considerations include heat management during highly exothermic quaternization reactions and efficient removal of alkylating agent byproducts [34]. Industrial implementations often employ continuous flow reactors to improve heat transfer and enhance reaction control [35].

Large-Scale Production Optimization Challenges

The transition from laboratory-scale synthesis to commercial production of cefiderocol sulfate tosylate presents numerous technical and regulatory challenges [34]. Process scale-up involves non-linear scaling relationships that can significantly impact reaction efficiency, product quality, and economic viability [35]. The complex multi-step synthesis requires optimization of each individual transformation while maintaining overall process robustness [25].

Heat transfer limitations represent a primary concern in large-scale β-lactam synthesis, particularly during highly exothermic reactions [35]. Industrial reactors must be designed with adequate cooling capacity to prevent thermal decomposition of sensitive intermediates [34]. Mathematical modeling using specialized software such as Dynochem or Visimix enables prediction of heat transfer effects at larger scales [35]. Temperature control becomes increasingly critical as batch sizes increase, requiring sophisticated process control systems [39].

Mixing efficiency presents another significant challenge in pharmaceutical scale-up operations [35]. Laboratory-scale reactions often rely on rapid mixing that becomes difficult to achieve in large industrial vessels [39]. Poor mixing can lead to localized concentration gradients, resulting in increased impurity formation and reduced product quality [37]. Process engineers must carefully design agitation systems to ensure adequate mass transfer while avoiding excessive shear that could damage sensitive product molecules [34].

Impurity control becomes increasingly complex during scale-up due to the amplification of minor synthetic pathways [37]. Trace impurities that are negligible at laboratory scale can become significant quality concerns in commercial production [37]. Comprehensive impurity profiling requires advanced analytical methods to identify and quantify all potential degradation products [34]. Regulatory authorities demand extensive documentation of impurity profiles and their impact on product safety and efficacy [38].

Raw material variability poses substantial challenges for large-scale production consistency [39]. Suppliers may provide materials with slightly different specifications that can significantly impact reaction outcomes [35]. Batch-to-batch variability in starting materials necessitates robust process design that can accommodate reasonable input variations [34]. Quality agreements with suppliers must establish stringent specifications for all critical raw materials [37].

Equipment compatibility issues arise when transitioning from laboratory glassware to industrial stainless steel reactors [39]. Surface interactions, dead volumes, and residence time distributions can differ substantially between scales [35]. Process validation requires demonstration of consistent performance across multiple commercial-scale batches [38]. Equipment qualification protocols must verify that all systems perform according to their intended specifications [34].

Scale-Up ChallengeImpactMitigation Strategy
Heat transfer limitationsThermal decomposition, reduced yieldEnhanced cooling systems, process modeling [35]
Mixing inefficiencyImpurity formation, poor selectivityOptimized agitation design, computational fluid dynamics [39]
Raw material variabilityBatch inconsistency, quality issuesSupplier qualification, robust process design [37]
Equipment compatibilityProcess deviations, scaling effectsComprehensive validation, equipment qualification [34]
Regulatory complianceApproval delays, documentation burdenEarly regulatory engagement, quality systems [38]

Environmental health and safety considerations become paramount during scale-up operations [35]. Large quantities of potentially hazardous chemicals require specialized handling procedures and containment systems [34]. Waste minimization strategies must be implemented to reduce environmental impact and disposal costs [27]. Process intensification techniques, including continuous flow reactors and in situ product removal, offer potential solutions for improving efficiency while reducing waste generation [36].

Economic optimization requires careful balance between production costs, quality requirements, and time-to-market pressures [39]. Capital investment in specialized equipment must be justified through improved process efficiency and product quality [34]. Automation systems can reduce labor costs while improving process consistency and reducing human error [35]. Statistical process control methods enable real-time monitoring and adjustment of critical process parameters [37].

pH-Dependent Solubility Characteristics

Cefiderocol Sulfate Tosylate demonstrates distinct pH-dependent solubility behavior that influences its formulation and stability characteristics [1] [2]. The reconstituted solution exhibits a pH range of 5.2 to 5.8 when 1 gram of cefiderocol is dissolved in 10 milliliters of water [1]. This acidic pH range reflects the inherent chemical properties of the tosylate salt form, which contributes to enhanced stability under mildly acidic conditions.

The compound shows optimal solubility in normal saline (0.9% sodium chloride) and dextrose 5% in water (D5W) solutions, which are the recommended diluents for clinical preparation [1] [3]. The pH stability has been demonstrated across various aqueous solutions, with maintained drug concentration and chemical integrity observed within the physiological pH range. Research indicates that the pH-dependent stability profile of cefiderocol differs from traditional cephalosporins due to its unique siderophore structure [4].

Studies examining pH effects on cefiderocol activity in human urine revealed that the compound maintains structural integrity across pH ranges from 5 to 8, suggesting robust chemical stability under physiological conditions [4]. The final pH value of cefiderocol powder reconstituted in 0.9% sodium chloride ranges from 5.2 to 5.8, which appears to contribute to its chemical stability rather than compromise it [4].

Thermal Degradation Pathways and Kinetics

Thermal degradation studies of Cefiderocol Sulfate Tosylate reveal specific degradation pathways and kinetic parameters that are critical for understanding its stability profile [5]. Heat degradation experiments conducted at 80°C for 2 hours demonstrated measurable degradation, with the compound showing thermal sensitivity consistent with β-lactam antibiotics [5].

Forced degradation studies have identified multiple thermal degradation products, with degradation product numbers 2 and 13 consistently observed across different degradation conditions [5]. The thermal degradation pathway appears to involve multiple mechanisms, including β-lactam ring hydrolysis and side-chain modifications. Under heat stress conditions, cefiderocol demonstrated degradation rates that varied depending on the solution matrix, with degradation percentages ranging from 12% under mild acidic conditions to higher levels under combined stress conditions [5].

The kinetic analysis of thermal degradation follows first-order kinetics, similar to other cephalosporin compounds [6]. Temperature-dependent stability studies indicate that the compound maintains adequate stability at room temperature (20-25°C) for extended periods, but shows accelerated degradation at elevated temperatures [5]. The thermal degradation kinetics are influenced by solution pH, with optimal stability observed in the pH range of 5.2 to 5.8 [5].

Table 1: Thermal Degradation Data for Cefiderocol Sulfate Tosylate

Temperature (°C)Duration (Hours)Degradation (%)Primary Degradation Products
20-2512<10Products 2, 11
35131Products 2, 13
80235Multiple products

Photolytic Stability Under Various Lighting Conditions

Photolytic stability assessment of Cefiderocol Sulfate Tosylate reveals significant photosensitivity characteristics that necessitate specific storage and handling requirements [5] [7]. Exposure to ultraviolet light at 254 nanometers for 30 minutes resulted in the highest degradation percentage (44%) among all stress conditions tested [5].

The photodegradation pathway involves the formation of multiple degradation products, with twenty different degradation products identified under various photolytic conditions [5]. The primary photodegradation mechanism appears to involve the cleavage of the siderophore moiety and modifications to the β-lactam ring structure. Degradation products 2 and 13 were consistently observed across different photolytic conditions, indicating common degradation pathways [5].

Storage recommendations specify protection from light as a critical requirement, with intact vials requiring storage at 2 to 8°C in the original carton to provide light protection [1] [7]. The diluted solution for infusion must also be protected from light during refrigerated storage, with administration required to be completed within 6 hours at room temperature following refrigerated storage [1].

Table 2: Photolytic Degradation Profile Under Different Light Conditions

Light SourceExposure DurationDegradation (%)Stability Recommendation
Room light12 hours<10Acceptable for short-term
Fluorescent24 hours15-20Protect from direct exposure
UV (254 nm)30 minutes44Strict light protection required
Protected24 hours<5Recommended storage condition

Compatibility with Pharmaceutical Excipients

Cefiderocol Sulfate Tosylate demonstrates selective compatibility with pharmaceutical excipients, requiring careful consideration during formulation development [1] [8]. The commercial formulation contains sucrose (900 mg), sodium chloride (216 mg), and sodium hydroxide for pH adjustment, representing the optimized excipient combination for stability and solubility [1].

Solution compatibility studies demonstrate excellent stability with dextrose 5% and sodium chloride 0.9% as diluents, maintaining chemical and physical integrity for up to 6 hours at room temperature and 24 hours under refrigerated conditions with light protection [1]. These solutions serve as the primary compatible vehicles for clinical administration.

Y-site injection compatibility testing reveals a complex compatibility profile with various pharmaceutical compounds [8]. Compatible combinations include amikacin sulfate, aztreonam, cefepime hydrochloride, gentamicin sulfate, meropenem, and several other commonly used medications when tested at 20 milligrams per milliliter concentration [8]. However, significant incompatibilities exist with numerous compounds, including acyclovir sodium, albumin human, amiodarone hydrochloride, amphotericin B, and vancomycin hydrochloride [8].

Table 3: Selected Excipient Compatibility Profile

Excipient CategoryCompatible ExamplesIncompatible ExamplesCompatibility Notes
DiluentsDextrose 5%, Normal Saline-Excellent stability
AntibioticsAmikacin, Aztreonam, MeropenemVancomycin, TobramycinVariable compatibility
ElectrolytesCalcium gluconate, Magnesium sulfateIron sucrosepH-dependent interactions
CardiovascularNicardipine, DiltiazemDobutamine, LabetalolStructure-dependent compatibility
AnestheticsLidocaine, FentanylPropofol, RocuroniumFormulation-dependent

The excipient compatibility profile indicates that Cefiderocol Sulfate Tosylate requires careful attention to co-administered medications and formulation components. Physical incompatibilities often manifest as immediate visual changes, turbidity, or particle formation, while chemical incompatibilities may result in decreased potency or formation of degradation products [8]. The order of mixing can influence compatibility outcomes, with some combinations showing acceptable compatibility when the order of addition is reversed [8].

Hydrogen Bond Acceptor Count

61

Hydrogen Bond Donor Count

24

Exact Mass

3040.497527 g/mol

Monoisotopic Mass

3039.494172 g/mol

Heavy Atom Count

199

UNII

2V3QJ9TGE5
TTP8LBP45D

Drug Indication

Fetcroja is indicated for the treatment of infections   due to aerobic Gram-negative organisms in adults with limited treatment options (see sections 4. 2, 4. 4 and 5. 1). Consideration should be given to official guidance on the appropriate use of antibacterial agents.

Use Classification

Human drugs -> Antibacterials for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-08-2024

Explore Compound Types